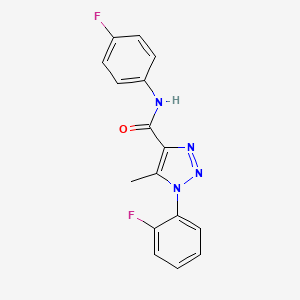
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazole derivatives and has been found to exhibit potential biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. In the case of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by inducing apoptosis or cell death (Zhang et al., 2017).
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit several biochemical and physiological effects. In a study conducted by Zhang et al. (2017), the compound was found to induce cell cycle arrest and apoptosis in human lung cancer cells. Another study conducted by El-Sayed et al. (2019) showed that the compound exhibited significant inhibition of germ tube formation and biofilm formation in Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential biological activities and its ease of synthesis. However, the limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, future research could focus on modifying the structure of the compound to improve its solubility and reduce its potential toxicity.
Conclusion
In conclusion, 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It exhibits potential biological activities and has been studied for its anticancer, antifungal, and antibacterial properties. The compound is synthesized through a multistep process and exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. While it has advantages in lab experiments, such as its potential biological activities and ease of synthesis, its limitations include its low solubility in water and potential toxicity. Future research could focus on investigating its potential as a therapeutic agent and modifying its structure to improve its properties.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-fluorophenyl)acetate. The second step involves the reaction of ethyl 2-(2-fluorophenyl)acetate with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazinecarboxylic acid ethyl ester. The third step involves the reaction of 2-(2-fluorophenyl)hydrazinecarboxylic acid ethyl ester with 4-fluorophenyl isocyanate to form 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potential biological activities. It has been studied for its anticancer, antifungal, and antibacterial properties. In a study conducted by Zhang et al. (2017), the compound was found to inhibit the growth of human lung cancer cells. Another study conducted by El-Sayed et al. (2019) showed that the compound exhibited significant antifungal activity against Candida albicans. In addition, the compound has also been found to exhibit antibacterial activity against Staphylococcus aureus (Zhang et al., 2017).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPVWUABMKGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2693364.png)
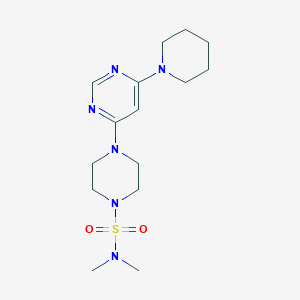

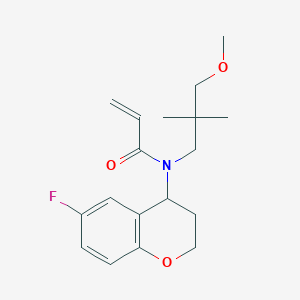
![(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2693372.png)
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2693373.png)
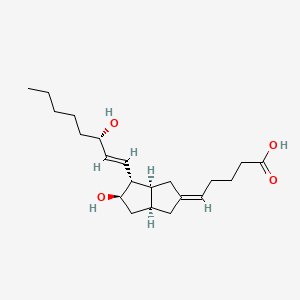
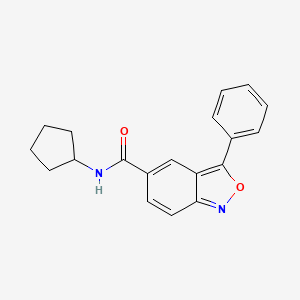
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)
![4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2693381.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)

![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)